N1-benzyl-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
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Overview
Description
N1-benzyl-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a compound with the molecular formula C18H18ClN3O4S and a molecular weight of 407.87.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide typically involves the reaction of benzylamine with 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxalamide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N1-benzyl-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an inhibitor of certain enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-chlorobenzyl)oxalamide
- N1-benzyl-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the 1,1-dioxidoisothiazolidin-2-yl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c19-15-8-7-14(11-16(15)22-9-4-10-27(22,25)26)21-18(24)17(23)20-12-13-5-2-1-3-6-13/h1-3,5-8,11H,4,9-10,12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLAYMXRRLJNCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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